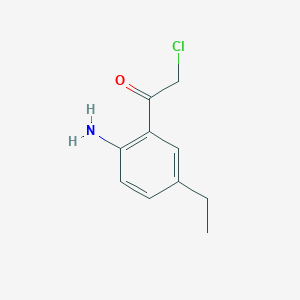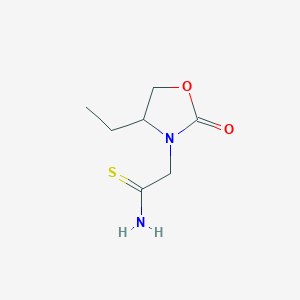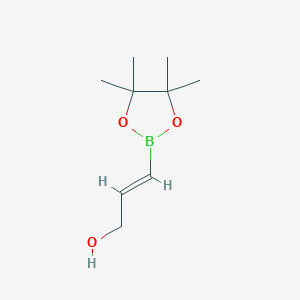
4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine, also known as MTIM, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.
Wirkmechanismus
4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine acts as a bidentate ligand, forming coordination complexes with metal ions through the nitrogen and oxygen atoms in its structure. The resulting complexes have been shown to exhibit catalytic activity in various reactions, including the oxidation of alcohols and the reduction of ketones. The exact mechanism of action of 4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine and its complexes is still under investigation.
Biochemical and Physiological Effects:
4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have potential as an anti-cancer agent. 4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine has been shown to inhibit the growth of cancer cells in vitro, although further studies are needed to determine its efficacy in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for use. It also forms stable complexes with metal ions, which can be used as catalysts in various reactions. However, one limitation of 4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy in vivo and to investigate its mechanism of action. Another area of interest is the development of new catalysts based on 4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine and its complexes. These catalysts could be used in various reactions, including the synthesis of pharmaceuticals and fine chemicals. Additionally, further studies are needed to investigate the properties and applications of 4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine and its complexes in different fields, such as materials science and environmental chemistry.
In conclusion, 4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine is a chemical compound that has potential applications in various fields, including catalysis and anti-cancer research. Its synthesis method has been optimized to yield high purity and yield, making it suitable for various applications. Further research is needed to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
Synthesemethoden
4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine can be synthesized through a multistep process that involves the reaction of 2,3-dihydroindole with methylamine and formaldehyde. The resulting intermediate is then subjected to a series of reactions that lead to the formation of 4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine. The synthesis of 4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine has been optimized to yield high purity and yield, making it suitable for various applications.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine has been the subject of several scientific studies due to its potential applications in various fields. One of the primary areas of interest is its use as a ligand for metal ions in catalysis. 4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine has been shown to form complexes with a range of metal ions, including copper, nickel, and cobalt, which can be used as catalysts in various reactions.
Eigenschaften
IUPAC Name |
4-methyl-1,2,3,7a-tetrahydroisoindol-3a-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7-3-2-4-8-5-11-6-9(7,8)10/h2-4,8,11H,5-6,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWNIVDKBHCOOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2C1(CNC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B66716.png)


![2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile](/img/structure/B66721.png)







![Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI)](/img/structure/B66740.png)

